molecular formula C19H21N5O3S B1206817 Oxmetidine CAS No. 72830-39-8

Oxmetidine

Cat. No. B1206817
CAS RN: 72830-39-8
M. Wt: 399.5 g/mol
InChI Key: YTBDPHYVGACIPC-UHFFFAOYSA-N
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Description

Oxmetidine is a 2-aminopyrimidin-4(1H)-one derivative bearing a 1,3-benzodioxol-5-ylmethyl group at the 5-position and with a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group. It is a specific histamine H2-receptor antagonist. It has a role as an anti-ulcer drug and a H2-receptor antagonist. It is a member of imidazoles, a pyrimidone and a member of benzodioxoles.
Oxmetidine, also known as SK and F 92994, belongs to the class of organic compounds known as benzodioxoles. These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms. Oxmetidine is considered to be a practically insoluble (in water) and relatively neutral molecule.

Scientific Research Applications

Duodenal Ulcer Healing

Oxmetidine has been studied for its efficacy in healing duodenal ulcers. A significant study found that a single bedtime dose of Oxmetidine, an H2-receptor antagonist similar to cimetidine, resulted in more complete healing of ulcers compared to placebo, as assessed endoscopically over a 12-week period. The healing was influenced by factors like acid output and ulcer diameter (Lam et al., 2005).

Oxidative Stress Studies

Oxmetidine has been implicated in studies involving oxidative stress. For example, it has been used in research examining the production of reactive oxygen species in thymocytes exposed to various pesticides, suggesting its role in understanding oxidative stress in immune cell toxicity (Olgun & Misra, 2006).

Drug-Drug Interactions

The potential of Oxmetidine to cause pharmacokinetic drug-drug interactions in the kidney has been explored. A comprehensive analysis showed that Oxmetidine is a potent inhibitor of certain drug efflux transporters, which is a critical aspect in understanding its interactions with other drugs in renal elimination (Ito et al., 2012).

Periodontal Inflammation

In a study on rabbits, topically applied Oxmetidine demonstrated strong inhibitory effects on periodontal inflammation caused by Porphyromonas gingivalis, highlighting its potential application in preventing tissue destruction in periodontal diseases (Hasturk et al., 2006).

Oxidation and Metabolism Studies

Research involving the metabolism and oxidation of Oxmetidine and its derivatives has been conducted. For instance, the degradation of cimetidine, a compound similar to Oxmetidine, by various oxidative processes, and the elucidation of mass spectrometry products, is relevant for understanding its degradation and toxicity in different environmental conditions (Quaresma et al., 2020).

properties

CAS RN

72830-39-8

Product Name

Oxmetidine

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25)

InChI Key

YTBDPHYVGACIPC-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Other CAS RN

72830-39-8

Related CAS

63204-23-9 (di-hydrochloride)

synonyms

oxmetidine
oxmetidine dihydrochloride
SK and F 92994
SK and F-92994
SKF 92994

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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